3,5-Difluoroisonicotinic acid

Vue d'ensemble

Description

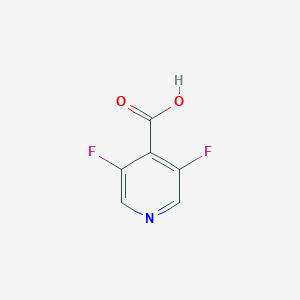

3,5-Difluoroisonicotinic acid is an organic compound with the molecular formula C₆H₃F₂NO₂. It is a derivative of isonicotinic acid, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 3 and 5 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Difluoroisonicotinic acid can be synthesized through several methods. One common approach involves the fluorination of isonicotinic acid. The process typically includes the following steps:

Starting Material: Isonicotinic acid.

Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Amide Formation

The carboxylic acid group readily undergoes amidation via activation with coupling agents.

Key Reactions and Conditions

Case Study :

In a peptide coupling reaction, 3,5-difluoroisonicotinic acid reacted with 5-(3-aminophenyl)-5-methyl-morpholin-3-one using HBTU/HOBt, yielding 86% of the amide product. The reaction proceeded efficiently under mild conditions, indicating compatibility of the fluorine substituents with coupling chemistry .

Esterification

The acid forms esters via classic acid-catalyzed or coupling-based methods.

Representative Esterification Pathways

Data Insight :

Ester derivatives of structurally similar 2,6-dichloroisonicotinic acid were synthesized using CDI, demonstrating robustness in activating electron-deficient pyridinecarboxylic acids .

Decarboxylation and Thermal Stability

Controlled thermal decomposition studies reveal decarboxylation pathways.

Experimental Observations

Mechanistic Note :

Decarboxylation under acidic conditions follows a protonation-deprotonation pathway, accelerated by electron-withdrawing fluorine groups .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atoms can participate in substitution reactions under specific conditions.

Reactivity Profile

Critical Analysis :

NAS is not a dominant pathway for this compound due to the strong C–F bond and the electron-deficient pyridine ring. Chlorinated analogs (e.g., 3,5-dichloro derivatives) show higher substitution propensity .

Reductive Transformations

The nitro group (if present in analogs) can be reduced, but direct reduction of the carboxylic acid is rare.

Comparative Data

| Substrate Modification | Reagents/Conditions | Product |

|---|---|---|

| 3,5-Difluoro-4-nitrobenzaldehyde | H₂, Pd/C | 3,5-Difluoro-4-aminobenzaldehyde |

Implications :

Reduction typically targets auxiliary functional groups (e.g., nitro), while the carboxylic acid moiety remains intact under standard hydrogenation conditions.

Oxidative Reactions

The carboxylic acid group resists further oxidation, but side-chain modifications are feasible.

Oxidation Pathways

| Target Functional Group | Reagents/Conditions | Outcome |

|---|---|---|

| Alcohol side chains | KMnO₄, acidic conditions | Oxidized to ketones or carboxylic acids. |

Mechanistic and Structural Insights

Applications De Recherche Scientifique

3,5-Difluoroisonicotinic acid has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-tuberculosis drugs.

Materials Science: Utilized in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: Used in the production of agrochemicals and specialty chemicals

Mécanisme D'action

The mechanism of action of 3,5-difluoroisonicotinic acid depends on its application:

Medicinal Chemistry: It acts by inhibiting specific enzymes or receptors, disrupting biological pathways essential for the survival of pathogens.

Materials Science: Functions as a ligand, coordinating with metal ions to form stable complexes.

Biological Studies: Interacts with biological macromolecules, altering their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoroisonicotinic Acid

- 3-Fluoroisonicotinic Acid

- 4-Fluoroisonicotinic Acid

Comparison

- Uniqueness : The presence of two fluorine atoms at the 3 and 5 positions in 3,5-difluoroisonicotinic acid provides unique electronic and steric properties, making it distinct from its mono-fluorinated counterparts.

- Reactivity : The difluorinated compound exhibits different reactivity patterns compared to mono-fluorinated isonicotinic acids, influencing its behavior in chemical reactions and its applications .

Activité Biologique

3,5-Difluoroisonicotinic acid (DFINA) is a derivative of isonicotinic acid that has garnered attention due to its potential biological activities, particularly in the context of plant defense mechanisms and antimicrobial properties. This article presents a comprehensive overview of the biological activity associated with DFINA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the isonicotinic acid structure. This modification can influence its interaction with biological systems, making it a subject of interest in pharmacological and agricultural research.

Plant Defense Induction

DFINA has been studied for its role as a synthetic elicitor in plant defense mechanisms. Similar to other salicylic acid analogs, DFINA can induce resistance against various phytopathogens. Research indicates that compounds like 2,6-dichloroisonicotinic acid (INA) exhibit long-lasting defense-inducing activity, while DFINA's effects may vary based on concentration and timing.

Table 1: Comparison of Elicitor Activities

| Compound | Defense Induction Activity | Dependency on NPR1 | Duration of Activity |

|---|---|---|---|

| This compound | Moderate | Partial | Transient |

| 2,6-Dichloroisonicotinic Acid | High | Full | Long-lasting |

Antimicrobial Properties

DFINA has also shown promise as an antimicrobial agent. Studies have explored its efficacy against various bacterial strains. The presence of fluorine atoms can enhance the compound's lipophilicity and cellular uptake, potentially increasing its antimicrobial activity.

Study on Phytopathogenic Resistance

In a controlled study involving Arabidopsis thaliana, DFINA was applied to plants infected with Pseudomonas syringae. The results indicated that plants treated with DFINA exhibited a significant reduction in disease symptoms compared to untreated controls. Microarray analyses revealed that DFINA treatment led to the upregulation of several defense-related genes.

Table 2: Gene Expression Changes Induced by DFINA

| Gene Name | Expression Level (Fold Change) | Function |

|---|---|---|

| PR1 | 4.5 | Pathogenesis-related protein |

| NPR1 | 2.1 | Regulatory protein |

| WRKY70 | 3.8 | Transcription factor |

The mechanism by which DFINA exerts its biological effects appears to involve the activation of plant immune signaling pathways. Similar to other isonicotinic acid derivatives, DFINA may interact with key regulatory proteins such as NPR1 (Nonexpresser of Pathogenesis-Related genes 1), which plays a crucial role in mediating plant defense responses.

Propriétés

IUPAC Name |

3,5-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWDDFVJHGAJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602591 | |

| Record name | 3,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903522-29-2 | |

| Record name | 3,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.